Isatogen

Purinergic signaling Smooth muscle pharmacology ATP antagonism

Researchers face experimental variability when substituting isatogen analogs due to divergent pharmacological profiles. Procure unsubstituted isatogen (CAS 5814-98-2) to ensure consistent reactivity. • Redox-active N-oxide enables skeletal reorganization for 3-indolone and pseudoindoxyl synthesis. • Compact heterocyclic scaffold (C8H5NO2, MW 147.13) for diversity-oriented synthesis. • ≥95% purity with rigorous QC; global shipping available.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 5814-98-2
Cat. No. B1215777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatogen
CAS5814-98-2
Synonyms3H-indol-3-one-1-oxide
isatogen
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=[N+]2[O-]
InChIInChI=1S/C8H5NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H
InChIKeyPVRXVYYSSLVFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isatogen Core Scaffold and Structural Characteristics


Isatogen (3H-indol-3-one-1-oxide, CAS 5814-98-2) is a compact heterocyclic compound (molecular formula C8H5NO2, molecular weight 147.13 g/mol) characterized by a five-membered ring containing an embedded N-oxide functionality within an aromatic system . This core structure imparts distinctive redox behavior and enables skeletal reorganization, making it a versatile synthetic intermediate and a scaffold for bioactive derivatives [1][2]. Isatogen is classified as an isatin analog and is distinct from related scaffolds such as indolones and indoxyls due to its specific N–O bond configuration [3][4].

N-Oxide Redox Scaffold Supports skeletal reorganization and synthetic diversification
Versatile Intermediate Supports access to 3-indolones and pseudoindoxyls
Bioactive Derivative Platform Supports purinergic and antimicrobial probe development

Non-Interchangeability of Isatogen Derivatives


Isatogen derivatives exhibit divergent pharmacological profiles depending on subtle structural modifications, particularly at the 2-position and the A-ring. A comparative study of 8 isatogen derivatives revealed that while all compounds inhibited ADP-stimulated mitochondrial respiration and relaxed smooth muscle, only half blocked ATP's inhibitory effects, and this blockade was independent of the other actions [1]. Furthermore, substitution patterns dramatically alter activity: 4- and 7-position substitutions enhance mitochondrial inhibition, whereas 5- and 6-position substitutions favor ATP-receptor antagonism [2]. This functional divergence underscores that generic interchange between isatogen analogs is scientifically unsound and may lead to experimental failure or misinterpretation of results.

Positional Isomerism Alters ATP Antagonism

2,2′- and 2,3′-pyridylisatogens show divergent antagonist profiles; generic substitution may confound purinergic assays.

A-Ring Substitution Shifts Pharmacological Profile

4-/7-substituted analogs favor mitochondrial inhibition, while 5-/6-substituted analogs enhance ATP-receptor blockade; direct interchange may mislead mechanism-of-action studies.

Receptor Modulation Varies with Concentration

Biphasic behavior (potentiation at low concentrations, antagonism at high) is derivative-specific; P2Y1 assays require the appropriate isatogen to replicate reported modulation.

Pharmacological Differentiation of Isatogen Derivatives


ATP Antagonism: Positional Isomer Comparison

A direct head-to-head comparison in guinea-pig isolated taenia caeci demonstrated that 2,2'-pyridylisatogen and 2,3'-pyridylisatogen are potent antagonists of ATP responses, whereas 2,3'-nitrophenylisatogen showed no antagonism [1]. The unsubstituted isatogen core (CAS 5814-98-2) was not directly tested in this assay, but the data highlight that even minor positional isomerism (2,2'- vs. 2,3'-) significantly impacts pharmacological activity, underscoring the need for precise compound selection.

ATP Antagonism
Head-to-head
2,2′-pyridyl: Reported antagonist 2,3′-pyridyl: Reported antagonist 2,3′-nitrophenyl: No antagonism
Supports positional-isomer selection for purinergic assays
Guinea-pig taenia caeci; 50 µM; qualitative classification
Purinergic signaling Smooth muscle pharmacology ATP antagonism

Biphasic P2Y1 Receptor Modulation by PIT

At a recombinant chick P2Y1 purinoceptor expressed in Xenopus oocytes, 2,2'-pyridylisatogen tosylate (PIT) exhibited concentration-dependent dual effects: potentiation of ATP responses (2-5 fold) at 0.1-3 µM, and irreversible inhibition at higher concentrations (3-100 µM) with an IC50 of 13 ± 9 µM [1]. In contrast, suramin and Reactive blue-2 acted as reversible inhibitors with IC50 values of 230 ± 80 nM and 580 ± 130 nM, respectively, but did not potentiate ATP responses [1]. This unique biphasic behavior distinguishes PIT from classical P2Y antagonists.

P2Y1 Modulation
Head-to-head
IC50 13 ± 9 µM (irreversible)
Potentiation 2–5× at 0.1–3 µM
Suramin IC50 230 nM (reversible)
Reports biphasic modulation; supports P2Y1 mechanistic studies
Recombinant chick P2Y1 in oocytes; ATP/2-MeSATP
P2Y1 receptor Allosteric modulation Receptor pharmacology

A-Ring Substitution: Mitochondrial vs. ATP Antagonism

In a systematic study of 17 isatogen derivatives, substitution at the 4- and 7-positions of the A-ring of 2-phenylisatogen produced strong inhibitors of mitochondrial ATP synthesis and potent smooth muscle relaxants, whereas substitution at the 5- and 6-positions decreased these effects while enhancing ATP-receptor antagonism [1]. 6-Methoxy-2-phenylisatogen emerged as the most effective ATP-receptor antagonist and demonstrated the greatest separation between the desired pharmacological activity (ATP-receptor blockade) and the other two activities (smooth muscle relaxation and mitochondrial inhibition) [1].

A-Ring SAR
Class-level inference
  1. 6-Methoxy-2-phenylisatogen – reported highest separation
  2. 5-/6-substituted analogs – enhance ATP antagonism
  3. 4-/7-substituted analogs – favor mitochondrial inhibition
Supports SAR-driven selection to reduce mitochondrial off-targets
17 derivatives; guinea-pig taenia caeci; mitochondria
Mitochondrial respiration ATP synthesis inhibition Structure-activity relationship

Redox Reactivity: Isatogen vs. Indolone

Isatogens (3H-indol-3-one N-oxides) contain an embedded N–O functionality that imparts distinctive redox behavior and enables skeletal reorganization, differentiating them from indolones and indoxyls [1]. This N-oxide group confers unusual and exploitable reactivity across electrophilic activation, redox processes, cyclizations, and functionalization reactions [1]. The isatogen scaffold serves as a valuable synthetic platform, granting access to 3-indolones, pseudoindoxyls, and structurally remodeled heterocycles [1]. In contrast, indolones lack the N-oxide and therefore do not undergo the same redox-driven transformations.

Redox Reactivity
Class-level inference
N-Oxide functionality | Redox-driven skeletal reorganization
Supports scaffold selection for heterocyclic diversification
vs. indolones; class-level property
Redox chemistry Heterocyclic synthesis N-oxide reactivity

Research Applications of Isatogen Derivatives


Biphasic P2Y1 Modulation Studies

Researchers investigating P2Y1 receptor function should utilize 2,2'-pyridylisatogen tosylate (PIT) for its unique biphasic modulation profile: potentiation of ATP responses at low concentrations (0.1-3 µM) and irreversible antagonism at higher concentrations (IC50 13 µM) [1]. This property is absent in standard antagonists like suramin and Reactive blue-2, enabling dissection of receptor activation and desensitization mechanisms [1].

Selective ATP-Receptor Antagonism

For experiments where mitochondrial inhibition must be minimized, 6-methoxy-2-phenylisatogen is the preferred choice due to its demonstrated separation of ATP-receptor blockade from mitochondrial ATP synthesis inhibition [2]. Conversely, 4- or 7-substituted analogs should be selected for studies targeting mitochondrial respiration [2].

N-Oxide Redox Synthetic Applications

The isatogen core (CAS 5814-98-2) serves as a versatile synthetic intermediate due to its N-oxide functionality, which enables redox-driven skeletal reorganizations and access to 3-indolones, pseudoindoxyls, and complex heterocycles [3]. Synthetic chemists should procure unsubstituted isatogen as a starting material for diversity-oriented synthesis [3].

Antimicrobial Screening of 2-Substituted Isatogens

A range of 2-substituted isatogens exhibit moderate in vitro antibacterial activity [4]. Procurement of 2-aryl isatogens is recommended for antimicrobial screening programs, as these derivatives have shown significant activity against bacteria, mycoplasma, and Candida albicans [5].

Application
Selection Property
Validation Focus
P2Y1 receptor modulation studies
Biphasic concentration-response profile
Receptor potentiation and inhibition endpoints
ATP-receptor antagonism with minimized mitochondrial effects
A-ring substitution pattern (5-/6- vs. 4-/7-)
ATP-receptor blockade vs. mitochondrial respiration endpoints
Redox-driven heterocyclic synthesis
N-oxide functional group reactivity
Access to 3-indolones and pseudoindoxyls
Antimicrobial screening
2-aryl substitution series
Antibacterial and antifungal endpoint screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isatogen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.